molecular formula C26H32N2O6 B2945987 Fmoc-beta-3-D-homoornthine(Boc) CAS No. 1931926-94-1

Fmoc-beta-3-D-homoornthine(Boc)

Cat. No. B2945987
CAS RN: 1931926-94-1
M. Wt: 468.55
InChI Key: SETTXXCZEDLMRX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-3-D-homoornthine(Boc) is a chemical compound with the molecular formula C26H32N2O6 . It is used as a building block in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc-beta-3-D-homoornthine(Boc) typically involves Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in SPPS . An optimized Fmoc solid-phase synthesis of this peptide using an orthogonal disulfide bonds formation strategy has been reported .


Molecular Structure Analysis

The molecular structure of Fmoc-beta-3-D-homoornthine(Boc) is determined by its molecular formula, C26H32N2O6 . The Fmoc group on the side chain is stable in acidic conditions but can be removed with bases such as piperidine or morpholine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-beta-3-D-homoornthine(Boc) include deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .

Mechanism of Action

The mechanism of action of Fmoc-beta-3-D-homoornthine(Boc) is related to its role in peptide synthesis. The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in SPPS, which can be removed with bases such as piperidine or morpholine .

Future Directions

The future directions for Fmoc-beta-3-D-homoornthine(Boc) could involve its use in the synthesis of various peptide derivatives, given the advances in Fmoc SPPS technology . Additionally, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETTXXCZEDLMRX-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-beta-3-D-homoornthine(Boc)

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